Methyl 2-ethyl-3-oxopentanoate
CAS No.: 32493-32-6
Cat. No.: VC3795672
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32493-32-6 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | methyl 2-ethyl-3-oxopentanoate |
| Standard InChI | InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | CKGAUXMQNDHABI-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)CC)C(=O)OC |
| Canonical SMILES | CCC(C(=O)CC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-ethyl-3-oxopentanoate features a pentanoate backbone with substituents at the 2- and 3-positions: an ethyl group at C2 and a ketone group at C3. The ester functional group () is located at the terminal position. The IUPAC name is methyl 2-ethyl-3-oxopentanoate, and its canonical SMILES notation is .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 158.19 g/mol | |
| InChI Key | CKGAUXMQNDHABI-UHFFFAOYSA-N | |
| Boiling Point | 88–93 °C (11 Torr) | |
| Density | 0.979 ± 0.06 g/cm³ |
Spectroscopic Characterization
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NMR: NMR signals include a triplet for the ethyl group ( 1.2–1.4 ppm) and a singlet for the methyl ester ( 3.6–3.8 ppm). The ketone carbonyl resonates at 2.1–2.5 ppm .
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IR: Strong absorption bands at (ester C=O) and (ketone C=O) .
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Mass Spectrometry: Base peak at 112, corresponding to fragmentation of the ester group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 2-ethyl-3-oxopentanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or -toluenesulfonic acid). The reaction proceeds via reflux conditions to drive equilibrium toward ester formation :
Industrial Manufacturing
Industrial processes optimize yield and efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction time. High-purity starting materials and controlled temperature (80–100 °C) are critical to achieving >90% conversion rates.
Table 2: Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100 °C | Maximizes kinetics |
| Catalyst Loading | 1–2 mol% | Prevents side reactions |
| Reaction Time | 4–6 hours | Ensures completion |
Chemical Reactivity and Applications
Reaction Pathways
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Oxidation: Treatment with or oxidizes the ketone to a carboxylic acid, yielding 2-ethyl-3-oxopentanoic acid .
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Reduction: Lithium aluminum hydride () reduces the ester to 2-ethyl-3-hydroxypentanol, a chiral alcohol .
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Substitution: Nucleophilic acyl substitution replaces the methoxy group with amines or alkoxides, forming amides or mixed esters.
Industrial and Research Applications
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Pharmaceutical Intermediates: Utilized in asymmetric synthesis of chiral drugs, such as β-lactam antibiotics .
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Flavor and Fragrance Industry: Imparts fruity notes in perfumes and food additives due to its volatile ester profile .
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Biochemical Studies: Serves as a substrate for branched-chain aminotransferases, elucidating metabolic pathways in amino acid catabolism .
Table 3: Application Case Studies
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